(4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, substituted with chlorophenyl, methoxy, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazolone ring. This intermediate is then reacted with 5-chloro-2-methoxy-4-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Condensation: The methoxy group can participate in condensation reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Condensation: Acetic anhydride, sulfuric acid (H2SO4).
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of complex organic frameworks.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-{[(5-BROMO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4Z)-4-{[(5-CHLORO-2-ETHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14Cl2N4O4 |
---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxy-4-nitrophenyl)iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H14Cl2N4O4/c1-10-13(18(25)23(22-10)12-5-3-4-11(19)6-12)9-21-15-7-14(20)16(24(26)27)8-17(15)28-2/h3-9,22H,1-2H3 |
InChI Key |
ZJCRQZBDTYOPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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